molecular formula C15H12N2O5 B11486865 3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one

3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B11486865
M. Wt: 300.27 g/mol
InChI Key: UMBNQQNZZGWRBF-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methoxy group and a nitro group on the benzyl moiety, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-nitrobenzyl bromide and 2-aminophenol.

    Formation of Benzoxazole Ring: The reaction between 2-aminophenol and 2-methoxy-5-nitrobenzyl bromide in the presence of a base such as potassium carbonate leads to the formation of the benzoxazole ring.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as thiols or amines, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: 3-(2-Amino-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one.

    Substitution: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

3-(2-Methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one depends on its application. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(2-Nitrobenzyl)-1,3-benzoxazol-2(3H)-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    3-(2-Methoxy-5-chlorobenzyl)-1,3-benzoxazol-2(3H)-one: Contains a chlorine atom instead of a nitro group, leading to different electronic and steric effects.

Uniqueness

The presence of both methoxy and nitro groups in 3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one makes it unique in terms of its electronic properties and potential reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

3-[(2-methoxy-5-nitrophenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H12N2O5/c1-21-13-7-6-11(17(19)20)8-10(13)9-16-12-4-2-3-5-14(12)22-15(16)18/h2-8H,9H2,1H3

InChI Key

UMBNQQNZZGWRBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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